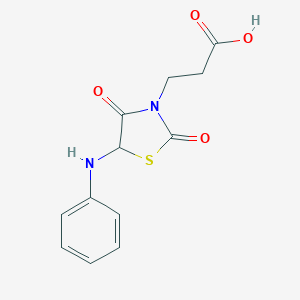![molecular formula C17H20N2O2S B246432 1-[(3-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE](/img/structure/B246432.png)
1-[(3-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxy-benzyl group and a thiophene ring attached to a methanone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multiple steps. One common method includes the reductive amination of a piperazine derivative with a substituted aromatic aldehyde using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-[(3-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the oxidation state of the compound, often making it more reactive.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 1-[(3-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Medicinal chemistry explores the potential therapeutic applications of this compound. Its structure suggests it may have activity against certain pathogens or diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in various applications.
Mechanism of Action
The mechanism of action of 1-[(3-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxy-benzyl)-piperidine: Shares the methoxy-benzyl group but differs in the core structure.
4-(3-Methoxy-benzyl)-piperazin-1-yl]-benzene: Similar piperazine substitution but with a benzene ring instead of thiophene.
4-(3-Methoxy-benzyl)-piperazin-1-yl]-pyridine: Contains a pyridine ring, offering different electronic properties.
Uniqueness
What sets 1-[(3-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE apart is its combination of a piperazine ring with a thiophene ring. This unique structure imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of the methoxy-benzyl group further enhances its potential for diverse chemical modifications and applications.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
LVELAVPEPHEFJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)

![ethyl 2-fluoro-5-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B246360.png)





![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
![N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B246379.png)
